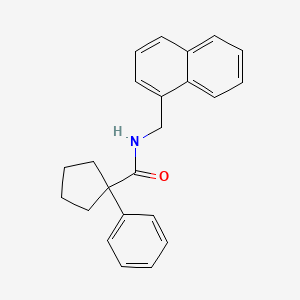

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide

Description

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide is a synthetic formamide derivative characterized by a phenylcyclopentyl backbone and a 1-naphthylmethyl substituent on the nitrogen atom. This compound belongs to a class of structurally diverse formamides, which are often explored for their bioactivity and utility as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c25-22(23(15-6-7-16-23)20-12-2-1-3-13-20)24-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-5,8-14H,6-7,15-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJWEGJPXDATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide typically involves the reaction of 1-naphthylmethylamine with phenylcyclopentylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with formic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the formamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

| Feature | This compound | N-(3,5-Dibromo-4-hydroxyphenyl) Analog | N-Methyl-N-(1-naphthylmethyl)formamide |

|---|---|---|---|

| Substituent | 1-Naphthylmethyl | 3,5-Dibromo-4-hydroxyphenyl | Methyl |

| Bioactivity | Not reported | High-purity API intermediate | Synthetic intermediate |

| Synthetic Yield | Not available | N/A | 46% (microwave method) |

| Commercial Availability | Limited | Available (MolCore) | Available (CymitQuimica) |

Biological Activity

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 329.4 g/mol. Its structure consists of a naphthylmethyl group, a phenylcyclopentyl group, and a formamide functional group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites on proteins, while the aromatic rings enhance hydrophobic interactions. These characteristics enable the compound to modulate the activity of various biological molecules, leading to potential therapeutic effects.

Interaction with Biological Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It has been suggested that this compound can interact with receptors related to neurotransmission, potentially influencing mood and behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Investigations have shown that it may inhibit the growth of cancer cells in vitro, indicating potential as an anticancer agent.

- Neuroactive Effects : Due to its structural similarity to known psychoactive compounds, it is being explored for potential neuroactive properties.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth at concentrations below 10 μM. |

| Study 2 | Anticancer Activity | Showed significant reduction in cell viability of breast cancer cell lines (e.g., MCF-7) with IC50 values around 15 μM. |

| Study 3 | Neuroactivity | Indicated potential modulation of serotonin receptors, suggesting effects on mood regulation. |

Detailed Research Findings

- Antimicrobial Studies : In vitro assays indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Mechanisms : Research published in peer-reviewed journals highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy.

- Neuropharmacological Assessments : Studies investigating the compound's effects on neurotransmitter systems found that it may enhance serotonergic activity, which could lead to antidepressant-like effects in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.